molecular formula C9H7NO3S B13178521 5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid

5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid

Cat. No.: B13178521
M. Wt: 209.22 g/mol
InChI Key: ODZLQJCTSDURRO-UHFFFAOYSA-N
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Description

5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of oxazole and thiophene. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxazole and thiophene rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid typically involves the formation of the oxazole and thiophene rings followed by their coupling. One common method is the condensation of 3-methyl-1,2-oxazole with thiophene-2-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the thiophene ring .

Scientific Research Applications

5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The oxazole and thiophene rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid is unique due to the combination of oxazole and thiophene rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

5-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-5-4-6(13-10-5)7-2-3-8(14-7)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

ODZLQJCTSDURRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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